molecular formula C10H19NO4S B12099299 2-(Tert-butoxycarbonylamino)-3-mercapto-3-methylbutanoic acid CAS No. 158944-97-9

2-(Tert-butoxycarbonylamino)-3-mercapto-3-methylbutanoic acid

Cat. No.: B12099299
CAS No.: 158944-97-9
M. Wt: 249.33 g/mol
InChI Key: KATRCIRDUXIZQK-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonylamino)-3-mercapto-3-methylbutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in peptide chemistry, due to its ability to protect the amino group during various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxycarbonylamino)-3-mercapto-3-methylbutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature . The resulting Boc-protected amino acid can be purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonylamino)-3-mercapto-3-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of disulfide-linked dimers.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of the free amine after Boc deprotection.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxycarbonylamino)-3-mercapto-3-methylbutanoic acid primarily involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions . The thiol group can participate in redox reactions, forming disulfide bonds that are crucial in protein folding and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butoxycarbonylamino)-3-mercapto-3-methylbutanoic acid is unique due to the presence of both a Boc-protected amino group and a thiol group. This combination allows for versatile applications in peptide synthesis and redox chemistry, making it a valuable compound in both research and industrial settings.

Properties

CAS No.

158944-97-9

Molecular Formula

C10H19NO4S

Molecular Weight

249.33 g/mol

IUPAC Name

3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylbutanoic acid

InChI

InChI=1S/C10H19NO4S/c1-9(2,3)15-8(14)11-6(7(12)13)10(4,5)16/h6,16H,1-5H3,(H,11,14)(H,12,13)

InChI Key

KATRCIRDUXIZQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)S

Origin of Product

United States

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